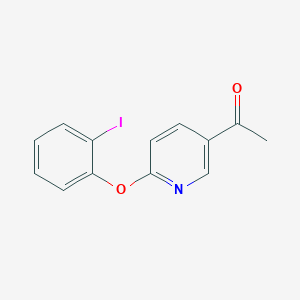

1-(6-(2-Iodophenoxy)pyridin-3-yl)ethanone

Description

1-(6-(2-Iodophenoxy)pyridin-3-yl)ethanone is a pyridine-based compound featuring a phenoxy substituent at the 6-position of the pyridine ring, with an iodine atom at the ortho position of the phenoxy group.

Pyridine derivatives with halogenated or electron-withdrawing substituents are frequently explored as enzyme inhibitors or fluorinated building blocks in drug discovery .

Propriétés

IUPAC Name |

1-[6-(2-iodophenoxy)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO2/c1-9(16)10-6-7-13(15-8-10)17-12-5-3-2-4-11(12)14/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVCZVSCCDMXBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(6-(2-Iodophenoxy)pyridin-3-yl)ethanone typically involves the reaction of 2-iodophenol with 3-acetylpyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Analyse Des Réactions Chimiques

1-(6-(2-Iodophenoxy)pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-(6-(2-Iodophenoxy)pyridin-3-yl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-(6-(2-Iodophenoxy)pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Substituent Variations on the Phenoxy Group

The phenoxy group’s substituent significantly influences molecular properties. Key analogs include:

Key Observations:

- Electronic Effects: Iodine’s polarizability and moderate electron-withdrawing nature contrast with the stronger electron-withdrawing nitro group, which could stabilize negative charges in intermediates .

- Biological Implications: Chloro and nitro analogs are often screened for inhibitory activity (e.g., against CYP51 in Chagas disease ), suggesting the iodine variant may exhibit distinct potency or selectivity.

Substituents on the Pyridine Ring

Variations in pyridine substitution alter electronic and physical properties:

Key Observations:

- Electron-Withdrawing Groups: Trifluoromethyl groups increase lipophilicity (log P ~2.1), enhancing membrane permeability compared to iodophenoxy derivatives .

- Halogen Positioning: Halogens on the pyridine ring (e.g., 2-Cl, 4-I) enable diverse reactivity, such as Suzuki couplings, whereas phenoxy halogens may limit such transformations .

Activité Biologique

1-(6-(2-Iodophenoxy)pyridin-3-yl)ethanone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12INO2, featuring a pyridine ring substituted with a phenoxy group and an ethanone moiety. The presence of iodine in its structure may contribute to its unique biological properties.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that derivatives of compounds with similar structures exhibit significant inhibitory effects against various bacterial strains. For example, compounds with phenoxy and pyridine functionalities have shown promising results against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.5 mg/mL |

| Escherichia coli | 1.5 mg/mL |

| Bacillus subtilis | 0.75 mg/mL |

The compound's effectiveness against these pathogens suggests potential applications in developing new antimicrobial agents .

Anticancer Activity

Research has also explored the anticancer potential of this compound. The compound is believed to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. For instance, studies have shown that similar compounds can inhibit the activity of certain kinases that are crucial for tumor growth.

Mechanism of Action:

The proposed mechanism involves binding to specific receptors or enzymes, leading to altered signaling pathways that result in reduced cell viability and increased apoptosis in cancer cells. The compound's interaction with protein kinase C (PKC) isoforms has been highlighted as a significant pathway for its anticancer effects .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various derivatives, including this compound, against common bacterial pathogens. The results demonstrated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, supporting its potential as a lead compound for antibiotic development .

Study 2: Anticancer Properties

In vitro studies assessed the effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. Further mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway, involving caspase activation .

Q & A

Q. Methodological Insight :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to ethanol, which may lead to side reactions .

- Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% optimizes cross-coupling yields while minimizing costs .

Basic Research Question

Q. Advanced Research Note :

- Contradictions in NMR : Overlapping signals from pyridine and phenoxy protons may require 2D-COSY or HSQC for unambiguous assignment .

- Heavy atom effect in XRD : Iodine’s high electron density can cause refinement artifacts; TWINABS is recommended for absorption correction .

What challenges arise in crystallographic refinement due to the iodine substituent?

Advanced Research Question

The iodine atom introduces absorption effects and disorder in crystal lattices:

Q. Case Study :

- A related iodophenyl ethanone (CAS 14452-30-3) showed 0.8 Å positional disorder for iodine, resolved via SHELXD for phase determination .

How can hydrogen bonding patterns influence the compound’s stability and reactivity?

Advanced Research Question

Advanced Research Question

Q. Contradiction Analysis :

- Literature conflict : Some studies report 80% yield at 25°C, while others note <50% due to iodine loss. This discrepancy is resolved by slow addition of acyl chloride to control exothermicity .

What strategies optimize HPLC purity for this compound?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.